molecular formula C13H18BrNO3S B223378 1-(4-Bromo-3-methoxybenzenesulfonyl)azepane

1-(4-Bromo-3-methoxybenzenesulfonyl)azepane

Cat. No. B223378
M. Wt: 348.26 g/mol
InChI Key: JPBJDIISHGBPAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-3-methoxybenzenesulfonyl)azepane, also known as BMBAS, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds, which are known for their pharmacological activities. BMBAS has been shown to have various biochemical and physiological effects, making it an interesting compound for further investigation.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methoxybenzenesulfonyl)azepane is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors. This compound has been shown to have activity against carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. Additionally, this compound has been shown to have activity against certain receptors, including the adenosine A2A receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of carbonic anhydrase, which may have implications for the treatment of diseases such as glaucoma and epilepsy. Additionally, this compound has been shown to have activity against the adenosine A2A receptor, which may have implications for the treatment of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-Bromo-3-methoxybenzenesulfonyl)azepane in lab experiments is that it is a well-characterized compound that can be synthesized with high yield and purity. Additionally, this compound has been shown to have activity against certain enzymes and receptors, making it a potential lead compound for drug development. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-(4-Bromo-3-methoxybenzenesulfonyl)azepane. One area of interest is in the development of new drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of diseases such as glaucoma and Parkinson's disease. Finally, this compound has potential as a fluorescent probe for imaging studies, and further research is needed to optimize its use in this application.

Synthesis Methods

The synthesis of 1-(4-Bromo-3-methoxybenzenesulfonyl)azepane involves the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with azepane in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound. This method has been optimized for high yield and purity, making it a reliable way to produce this compound for research purposes.

Scientific Research Applications

1-(4-Bromo-3-methoxybenzenesulfonyl)azepane has been studied for its potential applications in scientific research. One of the main areas of interest is in the development of new drugs. This compound has been shown to have activity against certain enzymes and receptors, making it a potential lead compound for drug development. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging studies.

properties

Molecular Formula

C13H18BrNO3S

Molecular Weight

348.26 g/mol

IUPAC Name

1-(4-bromo-3-methoxyphenyl)sulfonylazepane

InChI

InChI=1S/C13H18BrNO3S/c1-18-13-10-11(6-7-12(13)14)19(16,17)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3

InChI Key

JPBJDIISHGBPAN-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)Br

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)Br

Origin of Product

United States

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